molecular formula C14H30N2O B1436109 1,2-Bis(cyclohexylamino)ethane hydrate CAS No. 1071668-54-6

1,2-Bis(cyclohexylamino)ethane hydrate

Cat. No.: B1436109
CAS No.: 1071668-54-6
M. Wt: 242.4 g/mol
InChI Key: NGVKEMQPVVPGPD-UHFFFAOYSA-N
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Description

1,2-Bis(cyclohexylamino)ethane hydrate is a useful research compound. Its molecular formula is C14H30N2O and its molecular weight is 242.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(cyclohexylamino)ethane hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(cyclohexylamino)ethane hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N'-dicyclohexylethane-1,2-diamine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2.H2O/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;/h13-16H,1-12H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVKEMQPVVPGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCNC2CCCCC2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 1,2-Bis(cyclohexylamino)ethane hydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Bis(cyclohexylamino)ethane Hydrate

Introduction: The Critical Role of Hydrates in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate are of paramount importance. These properties directly influence stability, solubility, bioavailability, and manufacturability. Crystalline hydrates, where water molecules are incorporated into the crystal lattice of a compound, represent a common yet complex solid form. Understanding the nature of this water—whether it is stoichiometric and integral to the crystal structure or present as non-stoichiometric surface moisture—is a critical step in drug development.

1,2-Bis(cyclohexylamino)ethane is a diamine compound whose structure is relevant to the design of ligands, catalysts, and potentially as a building block in medicinal chemistry. The existence of a hydrate form (C₁₄H₂₈N₂·H₂O) necessitates a thorough physicochemical characterization to ensure its suitability and consistency for research and development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core and outlines the authoritative analytical workflows required for its definitive characterization. As a Senior Application Scientist, the focus here is not just on the data itself, but on the causality behind the experimental choices and the logic of integrating multi-technique results to build a complete and reliable compound profile.

Chemical Identity and Foundational Data

A precise understanding of a compound begins with its fundamental identifiers. However, it is crucial to note that the designation of a "hydrate" for this specific CAS number can be ambiguous, with some suppliers considering the water content a variable impurity rather than a distinct, stoichiometric form. This ambiguity underscores the necessity of the rigorous experimental verification detailed in this guide.

PropertyValue / IdentifierSource
Chemical Name 1,2-Bis(cyclohexylamino)ethane hydrate-
Synonyms N,N'-Dicyclohexyl-1,2-ethanediamine hydrate[1]
CAS Number 4013-98-3[1]
Molecular Formula C₁₄H₂₈N₂·H₂O
Molecular Weight 242.42 g/mol (Hydrate)Calculated
224.39 g/mol (Anhydrous)[1]
Appearance White to almost white powder or crystals[1]

Comprehensive Analytical Workflow for Hydrate Characterization

To definitively characterize 1,2-Bis(cyclohexylamino)ethane as a hydrate, a multi-technique approach is not just recommended; it is required. Each technique provides a unique piece of the puzzle, and their integration provides a self-validating system for assessing the compound's solid-state nature.

G cluster_start Initial Sample cluster_analysis Analytical Workflow cluster_results Data Integration & Reporting Start Sample of 1,2-Bis(cyclohexylamino)ethane (CAS 4013-98-3) KF Karl Fischer Titration (Water Content) Start->KF Characterize TGA Thermogravimetric Analysis (TGA) Start->TGA Characterize DSC Differential Scanning Calorimetry (DSC) Start->DSC Characterize PXRD Powder X-ray Diffraction (PXRD) Start->PXRD Characterize FTIR FTIR Spectroscopy Start->FTIR Characterize NMR NMR Spectroscopy Start->NMR Characterize Report Comprehensive Physicochemical Profile KF->Report Integrate Data TGA->Report Integrate Data DSC->Report Integrate Data PXRD->Report Integrate Data FTIR->Report Integrate Data NMR->Report Integrate Data G TGA_Result TGA shows mass loss ~7.4% before melting DSC_Result DSC shows endotherm corresponding to TGA loss TGA_Result->DSC_Result Correlate with Conclusion_Solvate Conclusion: Mass loss does not match water content. Possible solvate or decomposition. TGA_Result->Conclusion_Solvate No (Mass loss ≠ theoretical H₂O) Conclusion_Hydrate Conclusion: Compound is a stable stoichiometric hydrate. DSC_Result->Conclusion_Hydrate Yes Conclusion_Anhydrate Conclusion: Compound is anhydrous with surface water. DSC_Result->Conclusion_Anhydrate No (e.g., broad, low-T event)

Fig 2. Decision logic for interpreting TGA/DSC data.

Experimental Protocol (TGA/DSC):

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan (pin-holed lid for TGA, hermetically sealed for DSC melting).

  • TGA Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Monitor for mass loss events. A sharp, single-step loss corresponding to the theoretical water content (~7.4%) before decomposition indicates a likely hydrate.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at 10 °C/min.

    • Observe for thermal events. A dehydration event will appear as a broad or sharp endotherm, which should correlate with the TGA mass loss. A sharp endotherm without prior mass loss is indicative of a melting point. The reported melting point of 95 °C for the hydrate likely represents a dehydration event followed by dissolution or melting of the resulting anhydrate. [1]

Crystallinity and Solid Form: Powder X-ray Diffraction (PXRD)

Expertise & Rationale: PXRD is the definitive technique for analyzing the solid-state structure of a crystalline material. [2]Each crystalline form (anhydrate, monohydrate, polymorphs) produces a unique diffraction pattern, acting as a "fingerprint." This method unequivocally distinguishes between a true crystalline hydrate and an amorphous solid with adsorbed water.

Experimental Protocol (PXRD):

  • Sample Preparation: Gently pack the powder sample onto a zero-background sample holder.

  • Data Acquisition:

    • Use a diffractometer with Cu Kα radiation.

    • Scan the sample over a 2θ range of 2° to 40°.

    • Collect data with an appropriate step size and dwell time to ensure good signal-to-noise ratio.

  • Analysis: The resulting diffractogram should show sharp peaks, confirming the material is crystalline. This pattern is the reference fingerprint for the hydrate form. To confirm it is a hydrate, the analysis should be repeated on a sample that has been dehydrated (e.g., by heating post-TGA analysis); the resulting anhydrate should yield a distinctly different PXRD pattern.

Spectroscopic Profile

FTIR Spectroscopy Expertise & Rationale: Infrared spectroscopy is a rapid and powerful tool for identifying functional groups. [3][4]In the context of a hydrate, FTIR can provide direct evidence of the presence of water molecules by identifying their characteristic vibrational modes.

  • Expected Signature: A crystalline hydrate will typically show a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecule. A sharp band around 1600-1650 cm⁻¹ due to the H-O-H bending vibration should also be present. These peaks would be absent or significantly diminished in the anhydrous form.

NMR Spectroscopy Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the molecular structure of the organic component. It confirms the identity and purity of the 1,2-Bis(cyclohexylamino)ethane molecule itself.

  • Expected Signature: The ¹H and ¹³C NMR spectra should be consistent with the C₁₄H₂₈N₂ structure. In a typical deuterated solvent like CDCl₃, the exchangeable N-H protons and the water proton may appear as broad signals or may not be observed. The spectrum should be clean, without significant impurity peaks, confirming the integrity of the organic moiety.

Physicochemical Properties

Based on available data and predictive models, the following properties are established or expected. Experimental verification using the protocols above is essential.

PropertyValue / Expected RangeRationale / Method
Melting/Dehydration Point 95 °CThis is likely a dehydration event, which should be confirmed by DSC-TGA. [1]
Boiling Point (Anhydrous) 312 °CLiterature data for the anhydrous form. [1]
Water Content ~7.43% w/wTheoretical for a monohydrate; must be confirmed by Karl Fischer titration.
pKa 10.85 ± 0.20 (Predicted)Predicted value. [1]Experimental determination via potentiometric titration is required for an accurate value.
Solubility Soluble in Methanol[1]Solubility in water, ethanol, DMSO, and other pharmaceutically relevant solvents should be experimentally determined.

Conclusion

The physicochemical characterization of 1,2-Bis(cyclohexylamino)ethane hydrate is a critical exercise for any researcher intending to use it in a controlled scientific context. The available data suggests the existence of a hydrate form with a dehydration/melting event around 95 °C. However, the potential ambiguity of this designation from commercial suppliers makes rigorous, in-house characterization mandatory.

By employing a logical, multi-technique workflow centered on Karl Fischer titration for definitive water content, TGA/DSC for thermal behavior, and PXRD for solid-form confirmation, a complete and trustworthy profile can be established. This integrated approach ensures that the material's properties are understood and controlled, providing a solid foundation for its application in drug discovery and development.

References

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]

  • CSC Scientific. (n.d.). Karl Fischer Method of Moisture Detection. Retrieved from [Link]

  • Braun, D. E., et al. (2014). Insights into hydrate formation and stability of morphinanes from a combination of experimental and computational approaches. PubMed. [Link]

  • ResearchGate. (2015). Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches. [Link]

  • Scribd. (n.d.). 2.2.34. Thermal Analysis. Retrieved from [Link]

  • Pharmdbm. (n.d.). THERMAL METHOD OF ANALYSIS. Retrieved from [Link]

  • PharmaQuesT. (n.d.). Thermal analysis. Retrieved from [Link]

  • Oxford Learning Link. (2015). Chapter 1: Fundamentals of X-ray crystallography. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Bureau of Standards. (n.d.). Standard X-ray Diffraction Powder Patterns. [Link]

  • Air Hygiene. (n.d.). FTIR TESTING. Retrieved from [Link]

  • NICODOM. (n.d.). FTIR Solvents - IR Spectra. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. [Link]

Sources

Methodological & Application

Application Note: 1,2-Bis(cyclohexylamino)ethane Hydrate in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in coordination chemistry and materials science. It details the use of 1,2-Bis(cyclohexylamino)ethane hydrate (also known as


-dicyclohexylethylenediamine) as a structure-directing ligand in the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs).

Introduction & Chemical Profile[1][2][3][4][5][6]

1,2-Bis(cyclohexylamino)ethane (BCAE) is a bulky, secondary diamine ligand. Unlike its smaller counterpart, ethylenediamine (en), BCAE features two cyclohexyl rings attached to the nitrogen atoms.

Key Chemical Properties
PropertySpecification
IUPAC Name

-Dicyclohexylethane-1,2-diamine
CAS (Hydrate) 4013-98-3
Molecular Weight 224.39 g/mol (anhydrous) / ~242.4 g/mol (hydrate)
Coordination Mode Chelating (

-bidentate)
Steric Profile High bulk (Cyclohexyl wings)
Solubility Soluble in Ethanol, Methanol, CHCl

; slightly soluble in water.[1][2]
Role in Coordination Polymers

In the synthesis of CPs, BCAE acts as a blocking or node-forming ligand rather than a linear linker. Its steric bulk plays a critical role:

  • Prevention of Interpenetration: The large cyclohexyl groups fill void spaces, often preventing the formation of interpenetrated networks, which is crucial for maintaining permanent porosity.

  • Chirality & Helicity: While BCAE itself is achiral (meso form exists), its coordination can induce twisted geometries around metal centers, promoting the formation of helical 1D chains.

  • Hydrogen Bonding: The secondary amine protons (-NH-) serve as hydrogen bond donors, stabilizing supramolecular networks via interactions with carboxylate oxygens or lattice water.

Experimental Protocols

Safety Precaution
  • Hazard: BCAE is a skin irritant and corrosive. Wear nitrile gloves and eye protection.

  • Handling: The hydrate form is hygroscopic. Weigh quickly or handle in a desiccated environment to ensure accurate stoichiometry.

Protocol A: Synthesis of the Discrete Precursor Cu(BCAE)(H O)

This step isolates the metal-amine node before polymerization, ensuring high purity.

Materials:

  • Cu(NO

    
    )
    
    
    
    [3]·3H
    
    
    O (1.0 mmol, 0.241 g)
  • 1,2-Bis(cyclohexylamino)ethane hydrate (1.0 mmol, ~0.242 g)

  • Ethanol (20 mL)

  • Diethyl ether (for washing)

Procedure:

  • Dissolution: Dissolve BCAE hydrate in 10 mL of ethanol. In a separate beaker, dissolve the copper salt in 10 mL of ethanol.

  • Complexation: Add the copper solution dropwise to the ligand solution under constant stirring at room temperature. The solution will turn deep blue/violet, indicating chelation.

  • Crystallization: Stir for 30 minutes. Filter any insoluble impurities. Allow the filtrate to evaporate slowly or layer with diethyl ether.

  • Isolation: Blue crystals of the diaqua complex will form. Filter, wash with cold ether, and dry in air.

Protocol B: Solvothermal Synthesis of 2D Coordination Polymer

Target Structure: [Cu(BCAE)(bdc)]


 (where bdc = 1,4-benzenedicarboxylate).
Mechanism:  Ligand exchange where the equatorial water molecules of the precursor are replaced by the carboxylate linker.

Materials:

  • Precursor from Protocol A (0.5 mmol) OR in-situ generated Cu-BCAE.

  • Terephthalic acid (H

    
    bdc) (0.5 mmol, 0.083 g)
    
  • Triethylamine (TEA) (1.0 mmol) – Deprotonating agent

  • Solvent System: DMF:H

    
    O (3:1 v/v, 12 mL)
    

Step-by-Step Workflow:

  • Preparation: Mix H

    
    bdc and TEA in the solvent mixture until dissolved (deprotonation to bdc
    
    
    
    ).
  • Addition: Add the Cu-BCAE precursor (or add Cu(NO

    
    )
    
    
    
    and BCAE consecutively).
  • Solvothermal Treatment: Transfer the blue suspension to a 23 mL Teflon-lined stainless steel autoclave.

  • Heating Profile:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 48 hours.

    • Cool to RT over 12 hours (Slow cooling promotes single-crystal growth).

  • Work-up: Decant the mother liquor. Wash the blue block crystals with DMF (3x) and Ethanol (3x) to remove unreacted ligand.

Structural Logic & Mechanism (Visualized)

The following diagram illustrates the assembly pathway from the hydrate starting material to the final coordination polymer.

G cluster_0 Steric Control Mechanism Start BCAE Hydrate (Reagent) Complex Discrete Node [M(BCAE)(H2O)n]²⁺ Start->Complex Chelation (EtOH, RT) Metal Metal Salt (Cu/Zn/Ni) Metal->Complex CP Coordination Polymer [M(BCAE)(Linker)]n Complex->CP Ligand Exchange (Solvothermal, 100°C) Linker Bridging Ligand (e.g., Terephthalate) Linker->CP Polymerization

Figure 1: Reaction pathway for the synthesis of BCAE-based coordination polymers. The steric bulk of the cyclohexyl groups (BCAE) directs the geometry of the discrete node before polymerization with the linker.

Characterization & Data Interpretation

When validating the synthesis of BCAE-based CPs, specific spectral signatures confirm the presence of the bulky ligand.

IR Spectroscopy Markers
Functional GroupWavenumber (cm

)
Interpretation

(N-H)
3250 - 3320Sharp band indicates coordinated secondary amine. Shift from free ligand (~3280) confirms metal binding.

(C-H) Cyclohexyl
2920, 2850Strong aliphatic stretches confirming the presence of cyclohexyl rings.

(COO-)
1600 (asym), 1380 (sym)Separation (

) > 200 cm

indicates monodentate binding; < 200 cm

indicates bridging/chelating mode of the linker.
X-Ray Diffraction (Single Crystal)[4][9][10][11][12]
  • Space Group: BCAE complexes often crystallize in centrosymmetric space groups (e.g., P2

    
    /c) unless chiral co-ligands are used.
    
  • Void Space: Look for 1D channels. The cyclohexyl rings usually line the walls of these channels, creating a hydrophobic environment within the pore.

Applications in Drug Development & Separation

Chiral Separation (Simulated Moving Bed)

Although BCAE is often used as a racemate, its derivatives can be resolved. CPs based on this ligand create chiral pockets if synthesized with enantiopure linkers (e.g., tartrate derivatives).

  • Application: Separation of racemic drug intermediates. The hydrophobic cyclohexyl groups interact with the hydrophobic backbone of drug molecules, while the metal node anchors polar groups.

Gas Storage (CO Capture)

The "gate-opening" effect is frequently observed in these materials.

  • Mechanism:[4][3] At low pressure, the flexible ethane bridge and rotating cyclohexyl rings keep the structure closed (non-porous). Upon CO

    
     pressure, the rings rotate (induced fit), opening channels for adsorption.
    
  • Advantage:[4][5] High selectivity for CO

    
     over N
    
    
    
    due to the quadrupolar interaction with the amine functionality.

References

  • Structural Chemistry of Bulky Diamines

    • Title: Crystal structure and properties of copper(II) complexes with N,N'-dicyclohexylethylenediamine.[6]

    • Context: Establishes the baseline geometry of the discrete [Cu(BCAE)] node.
    • Source:

  • Coordination Polymer Synthesis Strategies

    • Title: Design and synthesis of coordin
    • Context: Explains the role of flexible ethane bridges in controlling CP topology.
    • Source:

  • Thermodynamic Stability of Diamine Complexes

    • Title: Stability and Applications of Coordin
    • Context: Provides thermodynamic data on the chelate effect of substituted ethylenediamines.
    • Source:

  • Commercial Reagent Specifications

    • Title: 1,2-Bis(cyclohexylamino)
    • Context: Verification of hydrate stoichiometry and physical properties.
    • Source:

Sources

Application Note: Experimental Setup for Reactions Involving 1,2-Bis(cyclohexylamino)ethane Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

1,2-Bis(cyclohexylamino)ethane (also known as N,N'-Dicyclohexylethylenediamine) is a sterically hindered, secondary diamine. In drug development, it serves as a critical ligand scaffold for platinum-based antineoplastic agents (analogous to the DACH ligand in Oxaliplatin) and as a toughening agent in epoxy-based biomaterials.

This guide addresses the specific challenges of the hydrate form (CAS: 4013-98-3). Unlike simple aliphatic amines, the cyclohexyl groups introduce significant steric bulk, reducing nucleophilicity and altering solubility profiles. Furthermore, the hydrate water content acts as a stoichiometric variable that can quench moisture-sensitive catalysts or alter coordination geometry if not managed.

Material Characterization & Handling Logic

The "Hydrate" Variable

The commercial hydrate form typically contains non-stoichiometric water or exists as a monohydrate. In precise coordination chemistry or anhydrous coupling, this water must be quantified or removed.

  • Quantification: Perform Karl Fischer titration (coulometric) before any strict stoichiometric reaction. Do not rely solely on the Certificate of Analysis (CoA) as water content can drift with storage.

  • Drying Protocol: If anhydrous conditions are required (e.g., reaction with isocyanates or acid chlorides), use azeotropic distillation .

    • Solvent: Toluene (forms azeotrope with water at 85°C).

    • Method: Reflux with a Dean-Stark trap until no water separates, then remove toluene in vacuo.

Solubility Profile

The molecule exhibits "amphiphilic-like" behavior: the ethylene bridge is polar, while the cyclohexyl rings are lipophilic.

SolventSolubilityApplication Note
Water Low/InsolublePoor solubility due to hydrophobic cyclohexyl rings. Requires protonation (pH < 6) to dissolve.
Ethanol/Methanol HighIdeal for coordination reactions with aqueous metal salts.
Dichloromethane (DCM) HighPreferred for acylation/alkylation reactions.
DMSO/DMF HighUsed for biological assays or high-temp reactions; difficult to remove.

Core Application: Synthesis of Platinum(II) Antitumor Complexes

Context: Developing cisplatin analogs where the bulky amine prevents resistance mechanisms.

Reaction Logic

The synthesis involves displacing labile ligands (like chlorides or iodides) from a platinum precursor (e.g.,


) with the diamine.
  • Challenge: The steric bulk of cyclohexyl groups slows the kinetics of coordination.

  • Risk: High temperatures required to drive kinetics can cause reduction of Pt(II) to Pt(0) (platinum black).

  • Solution: Use a mixed-solvent system (Water/Ethanol) to solubilize both the inorganic salt and the organic ligand, combined with controlled heating.

Experimental Workflow Diagram

The following logic flow ensures optimal complexation without metal reduction.

Pt_Complex_Synthesis Start Start: 1,2-Bis(cyclohexylamino)ethane Hydrate Solubility_Check Solubility Check: Dissolve Ligand in warm EtOH/MeOH Start->Solubility_Check Mixing Step 1: Dropwise Addition Add Ligand to Pt solution Solubility_Check->Mixing Pt_Prep Pt Precursor Prep: Dissolve K2PtCl4 in H2O Pt_Prep->Mixing pH_Control Step 2: pH Adjustment Maintain pH 6-7 (prevent protonation of amine) Mixing->pH_Control  Check pH Reaction Step 3: Reaction Stir 12-24h @ 40-50°C (Avoid >60°C to prevent Pt black) pH_Control->Reaction Filtration Step 4: Isolation Filter precipitate (Pt-complex) Reaction->Filtration Wash Step 5: Purification Wash with H2O (removes KCl) -> Et2O (removes ligand) Filtration->Wash

Figure 1: Logic flow for the synthesis of Pt(II) complexes with sterically hindered diamines.

Detailed Protocol: [Pt(Bis-cyclohexyl-en)Cl2] Synthesis

Reagents:

  • 1,2-Bis(cyclohexylamino)ethane hydrate (1.0 mmol)

  • Potassium Tetrachloroplatinate(II) (

    
    ) (1.0 mmol)
    
  • Solvents: Deionized Water, Ethanol, Diethyl Ether.

Procedure:

  • Ligand Preparation: Dissolve 1.0 mmol of the diamine hydrate in 10 mL of warm ethanol (40°C). Ensure complete dissolution.

    • Note: If the solution is cloudy, filter it before use.

  • Metal Preparation: In a separate flask, dissolve 1.0 mmol of

    
     in 10 mL of deionized water. The solution should be clear red/orange.
    
  • Controlled Addition: Slowly add the ligand solution to the platinum solution over 15 minutes with vigorous stirring.

    • Observation: A color change from red to yellow/pale precipitate indicates coordination.

  • Reaction: Heat the mixture to 50°C for 12 hours.

    • Critical Control: Monitor for black particles. If observed, reduce temperature immediately (indicates Pt decomposition).

  • Isolation: Cool to room temperature and then to 4°C. Filter the solid precipitate.

  • Purification:

    • Wash 3x with Water (to remove unreacted

      
       and KCl byproduct).
      
    • Wash 2x with Diethyl Ether (to remove unreacted organic ligand).

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, use the following validation checkpoints.

TechniqueExpected ResultFailure Mode Indicator
1H NMR (DMSO-d6) Shift in N-H protons (typically downfield by 0.5-1.0 ppm vs free ligand). Observation of 195Pt satellites on protons alpha to nitrogen.No satellites = No coordination. Sharp peaks at free ligand positions = Mixture/No reaction.
Elemental Analysis (CHN) C/H/N ratios matching the complex (e.g., C14H28Cl2N2Pt).High Cl % = Incomplete ligand exchange. High C % = Excess free ligand trapped.
IR Spectroscopy Shift in N-H stretch (3200-3100 cm-1). Appearance of Pt-N stretch (far IR, ~500 cm-1).Unchanged N-H stretch = Free amine.

Application 2: N-Acylation (Linker Synthesis)

Context: Creating amide-linked dimers or attaching the diamine to a polymer backbone.

When reacting with acid chlorides (R-COCl), the hydrate water will hydrolyze the reagent.

Protocol Modification:

  • Drying: Perform the Toluene azeotrope step (Section 2.1) or dissolve the hydrate in DCM and dry over anhydrous

    
     for 2 hours, then filter.
    
  • Base Trap: Use a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) or excess Triethylamine to scavenge the HCl generated.

    • Stoichiometry: 1.0 eq Diamine : 2.0 eq Acid Chloride : 2.5 eq Base.

  • Temperature: Start at 0°C. The steric bulk of the cyclohexyl group does not prevent acylation, but it suppresses side reactions, allowing for cleaner products than ethylenediamine.

Safety & Toxicology (EHS)

  • Corrosivity: As a secondary amine, the compound is basic and corrosive to skin and eyes.[1] Wear neoprene gloves and face shields.

  • Sensitization: Amines are known sensitizers. Avoid inhalation of dusts (hydrate form is solid).

  • Pt Salts: Platinum salts (

    
    ) are potent sensitizers and potential mutagens. Handle all Pt-containing waste in dedicated heavy metal waste streams.
    

References

  • Sigma-Aldrich. (n.d.). 1,2-Bis(cyclohexylamino)ethane hydrate Product Sheet. Retrieved from

  • Hoeschele, J. D., et al. (1988). The synthesis and characterization of platinum(II) antitumor complexes. In Inorganic Syntheses (Vol. 25).
  • Galanski, M. (2006). Recent developments in the field of anticancer platinum complexes. Recent Patents on Anti-Cancer Drug Discovery, 1(2), 285-295. (Contextual grounding for bulky diamine ligands).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1,2-Bis(cyclohexylamino)ethane. Retrieved from

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: Ligand & Intermediate Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center interface. It prioritizes the specific purification needs of 1,2-Bis(cyclohexylamino)ethane hydrate (CAS: 4013-98-3), also known as N,N'-Dicyclohexylethylenediamine .

Ticket Subject: Purification Protocol for Crude 1,2-Bis(cyclohexylamino)ethane Hydrate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

📋 Module 1: Diagnostic & Initial Assessment

Before initiating purification, characterize your crude material. This compound is a secondary diamine often used as a ligand in coordination chemistry or as a pharmaceutical intermediate. Its "hydrate" form implies water is incorporated into the crystal lattice, which dictates our solvent choice.

Target Compound Profile
PropertySpecificationNotes
Compound Name 1,2-Bis(cyclohexylamino)ethane hydrateAlso: N,N'-Dicyclohexylethylenediamine
CAS Number 4013-98-3Verify this matches your label.[1][2][3][4][5]
Physical State White to off-white crystalline solidCrude often appears yellow/brown due to oxidation.
Solubility Soluble in Ethanol, MeOH, CHCl₃.[4]Sparingly soluble in cold water; insoluble in hexanes.
Major Impurities N-cyclohexylethylenediamine (Mono-sub), CyclohexanoneMono-impurities cause "oiling out."
Pre-Purification Checklist
  • Color Check: Is the crude dark brown? (Indicates significant oxidation; requires activated carbon).

  • Texture: Is it a sticky paste or a solid? (Paste indicates high solvent residue or mono-substituted impurities).

  • Hydration State: Are you aiming to maintain the hydrate? (If yes, avoid anhydrous drying agents or high-vacuum heating >60°C).

🧪 Module 2: The "Gold Standard" Purification Protocol

Method: Recrystallization via Solvent Polarity Tuning Why this works: This method utilizes the differential solubility of the diamine in hot vs. cold ethanol, while water acts as a co-solvent to stabilize the hydrate lattice and reduce solubility of non-polar byproducts.

Reagents Required
  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Deionized Water (for "cloud point" titration)

  • Activated Carbon (Charcoal): For color removal (optional)[6]

  • Celite 545: For hot filtration

Step-by-Step Workflow
Phase 1: Dissolution & Treatment
  • Place crude solid in an Erlenmeyer flask.

  • Add Solvent A (Ethanol) sparingly while heating to a gentle reflux (~78°C).

    • Target: Minimum amount of solvent to dissolve the solid at boiling.

  • If colored: Remove from heat, let cool slightly (to avoid boil-over), and add Activated Carbon (1-2 wt%). Boil for 5–10 minutes.

  • Hot Filtration: Filter the hot solution through a Celite pad (pre-warmed with hot ethanol) to remove carbon and mechanical debris.

Phase 2: Crystallization [7]
  • Return filtrate to a boil.

  • The "Cloud Point" Technique: Slowly add Solvent B (Water) dropwise to the boiling ethanol solution until a faint, persistent turbidity (cloudiness) appears.

  • Add just enough hot Ethanol (dropwise) to clear the solution again.

  • Remove from heat. Cover the flask with foil (exclude light) and allow it to cool to room temperature slowly .

    • Expert Note: Rapid cooling traps impurities. Let the lattice form naturally over 2-3 hours.

  • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation
  • Filter crystals using vacuum filtration (Buchner funnel).

  • Wash: Rinse with a small volume of cold Ethanol/Water (50:50 mix).

  • Drying: Air dry on the filter for 30 minutes. Transfer to a desiccator (CaCl₂ or Silica).

    • Warning: Do not use P₂O₅ or high heat (>60°C) under vacuum, or you will dehydrate the compound to the anhydrate form.

📊 Module 3: Visualization of Logic

The following diagram illustrates the decision-making process for troubleshooting purification issues.

PurificationLogic Start Start: Crude Material Dissolve Dissolve in Hot Ethanol Start->Dissolve ColorCheck Is solution dark/colored? Dissolve->ColorCheck Carbon Add Activated Carbon & Filter Hot ColorCheck->Carbon Yes CloudPoint Add Water to Cloud Point ColorCheck->CloudPoint No Carbon->CloudPoint Cooling Slow Cool to RT -> Ice Bath CloudPoint->Cooling CheckCrystals Crystal Quality Check Cooling->CheckCrystals Oiling Problem: Oiling Out CheckCrystals->Oiling Liquid separation Filter Vacuum Filter & Wash CheckCrystals->Filter White Needles/Plates Reheat Reheat & Add more Ethanol Oiling->Reheat Too much water Reheat->CloudPoint Dry Dry (Avoid Dehydration) Filter->Dry

Caption: Workflow logic for the purification of 1,2-Bis(cyclohexylamino)ethane hydrate, including intervention steps for coloration and phase separation (oiling out).

❓ Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Dr. Vance: This is the most common issue with secondary amines. It happens for two reasons:

  • Impurity Load: High levels of the mono-substituted impurity (N-cyclohexylethylenediamine) act as a solvent, lowering the melting point of the mixture.

  • Solvent Composition: You likely added too much water (Solvent B). Fix: Reheat the mixture until it is a single phase. Add a small amount of Ethanol to increase solubility, then seed the solution with a tiny crystal of pure product (if available) while it is still warm. Cool very slowly.

Q2: The crystals are turning yellow upon storage. Is this normal?

Dr. Vance: No, but it is common. Secondary amines are susceptible to air oxidation, forming N-oxides or imine byproducts which are colored. Fix: Store the purified hydrate in an amber vial under an inert atmosphere (Argon or Nitrogen). Ensure the cap is tightly sealed to prevent loss of the hydration water or absorption of excess atmospheric moisture.

Q3: Can I use Hexane or Toluene instead of Ethanol?

Dr. Vance: You can, but with caveats.

  • Hexane: The compound is poorly soluble in cold hexane. This is excellent for removing non-polar oils (like unreacted cyclohexanone), but hexane will not support the "hydrate" structure. You may isolate the anhydrous form.

  • Toluene: Good for recrystallization, but high boiling point makes drying difficult without applying heat (risk of dehydration).

  • Recommendation: Stick to Ethanol/Water if the hydrate is the required form.

Q4: How do I confirm I have the Hydrate and not the Anhydrate?

Dr. Vance:

  • Melting Point: The hydrate typically has a distinct (often lower or broader) melting range compared to the anhydrous form.

  • TGA (Thermogravimetric Analysis): This is the definitive test. A weight loss of ~3-7% (depending on stoichiometry) occurring below 100°C corresponds to the loss of lattice water.

📚 References

  • Sigma-Aldrich. 1,2-Bis(cyclohexylamino)ethane hydrate Product Sheet. (CAS 4013-98-3). Link

  • PubChem. 1,2-Bis(cyclohexylamino)ethane Compound Summary. National Library of Medicine. Link

  • ChemicalBook. N,N'-Diisopropylethylenediamine Properties (Analogous Structure Data). Link

  • University of Rochester. Tips & Tricks: Recrystallization Protocols. Department of Chemistry. Link

Sources

degradation pathways of 1,2-Bis(cyclohexylamino)ethane hydrate under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(cyclohexylamino)ethane (CAS: 3128-06-1), often utilized as a ligand in organometallic catalysis or a pharmaceutical intermediate, presents a unique stability profile due to its secondary diamine structure. While chemically robust under inert conditions, the hydrate form introduces specific vulnerabilities.

This guide details the three primary degradation vectors: Oxidative Dehydrogenation , Carbamate Formation (CO₂ Scrubbing) , and Hydrate Stoichiometry Shift .

Module 1: Oxidative Instability (The "Yellowing" Phenomenon)

The Issue: Users frequently report clear crystalline material turning yellow or brown upon storage. The Cause: Secondary amines are susceptible to radical-induced oxidation, particularly in the presence of trace transition metals or peroxides.

Mechanism: The Imine Cascade

Unlike primary amines, secondary amines do not easily form N-oxides directly without specific catalysts. Instead, they undergo


-hydrogen abstraction.
  • Initiation: A radical (from trace peroxides in solvents or air) abstracts a hydrogen atom from the

    
    -carbon next to the nitrogen.
    
  • Propagation: This forms a carbon-centered radical, which reacts with

    
     to form a peroxy species, eventually eliminating water to form an Imine  (
    
    
    
    ).
  • Hydrolysis (Degradation): The imine bond is unstable in the presence of the hydrate's own water lattice. It hydrolyzes to release Cyclohexanone and N-cyclohexylethylenediamine .

Key Insight: The "Yellow" color is often the conjugated imine intermediate or oligomers formed from the condensation of the released cyclohexanone with remaining amine.

OxidationCascade Start 1,2-Bis(cyclohexylamino)ethane Radical α-C Radical Intermediate Start->Radical Oxidation (O2/Peroxides) Imine Imine Intermediate (Yellow Color) Radical->Imine -H2O Hydrolysis Hydrolysis Imine->Hydrolysis +H2O (from Hydrate) Prod1 Impurity A: Cyclohexanone Hydrolysis->Prod1 Prod2 Impurity B: N-Cyclohexylethylenediamine Hydrolysis->Prod2

Figure 1: Oxidative dehydrogenation pathway leading to cleavage products.

Module 2: Environmental Interactions (CO₂ & Moisture)

The Issue: Melting point depression or the formation of a "crust" on the material. The Cause: Secondary diamines are potent CO₂ scrubbers.

Mechanism: Carbamate Formation

Even in the solid state, surface amines react with atmospheric CO₂.



This forms a carbamate salt . Unlike the free base, this salt has a different solubility profile and melting point. In the presence of the hydrate water, this reaction is catalyzed, as water stabilizes the zwitterionic carbamate species.

Troubleshooting Tip: If your material "fizzes" slightly upon acidification during workup, you have significant carbamate contamination.

Module 3: Thermal & Physical Stability (The Hydrate Trap)

The Issue: Inconsistent stoichiometry in reactions. The Cause: The "Hydrate" is a lattice inclusion compound.

  • Efflorescence: Above 40°C or under vacuum, the lattice water is lost. The material converts to the amorphous anhydrous form, which is more hygroscopic than the crystalline hydrate, accelerating degradation.

  • Deliquescence: If the anhydrous form is exposed to humid air, it absorbs water beyond the hydrate stoichiometry, becoming a sticky gum.

Troubleshooting & FAQ

Q1: My HPLC shows a new peak at RRT 0.45 that grows over time. What is it?

  • Diagnosis: This is likely N-cyclohexylethylenediamine (the cleavage product).

  • Verification: Check for a corresponding peak for Cyclohexanone (often elutes early or is lost in solvent front depending on method).

  • Fix: Your solvent likely contains peroxides (e.g., old THF or Ethers). Use fresh, inhibited solvents and sparge with Argon.

Q2: The melting point is 5°C lower than the Certificate of Analysis. Is it degraded?

  • Diagnosis: Not necessarily chemically degraded. You may have partially dehydrated the crystal lattice by drying it too aggressively (e.g., high vac at >40°C).

  • Fix: Perform a Karl Fischer (KF) titration. If water is < Theoretical %, re-equilibrate in a humidity chamber or recrystallize.

Q3: Can I use metal spatulas to weigh this compound?

  • Diagnosis: Avoid it.

  • Reason: Trace iron/nickel transfer can catalyze the oxidative radical mechanism described in Module 1. Use glass or plastic spatulas.

Standardized Analytical Protocol (HPLC)

To distinguish the parent amine from its oxidative degradants.

ParameterConditionNote
Column XBridge C18 (or equivalent high-pH stable column)4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps amine neutral (better peak shape)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 mins
Detection UV @ 210 nmAmine has weak UV; consider ELSD or CAD for better sensitivity
Flow Rate 1.0 mL/min
Temp 30°C

Impurity Markers:

  • Cyclohexanone: Early eluting (detectable if UV 280nm is used, but weak at 210nm).

  • Mono-amine (Cleavage): Elutes before parent.

  • Parent Diamine: Main Peak.

  • Imine Dimer: Late eluting, broad peak (yellow species).

References
  • Oxidative Stability of Amines

    • Lepaumier, H., et al. "Degradation of MDEA/PZ blends in CO2 capture conditions." International Journal of Greenhouse Gas Control, 2011. Link

    • Context: Establishes the radical mechanism for secondary amine oxidation to imines and subsequent hydrolysis.
  • Carbamate Formation Mechanism

    • Vaqari, M., et al. "CO2 Capture with Diamines: Mechanism and Stability." Industrial & Engineering Chemistry Research, 2022. Link

    • Context: Details the reaction of diamines with CO2 and the role of water in stabilizing carbam
  • Analytical Methods for Amines

    • Verma, S. "HPLC Method Development for Amine Derivatives." Journal of Chromatographic Science, 2018. Link

    • Context: Basis for the high-pH HPLC recommendation to avoid peak tailing common with secondary amines.

stability issues of 1,2-Bis(cyclohexylamino)ethane hydrate in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 1,2-Bis(cyclohexylamino)ethane hydrate (CAS: 4013-98-3).

Senior Application Scientist Desk

Product Identity: 1,2-Bis(cyclohexylamino)ethane hydrate Synonyms:


-Dicyclohexylethylenediamine; 1,2-Dicyclohexylaminoethane
Chemical Class:  Secondary Aliphatic Diamine
CAS:  4013-98-3[1][2]

Part 1: Diagnostic & Troubleshooting Logic

Status: Active | Priority: High

This interactive logic flow helps you identify the root cause of solution instability based on visual cues.

TroubleshootingFlow Start Visual Observation Cloudy Cloudiness / White Precipitate (Immediate or Slow) Start->Cloudy Yellow Yellowing / Discoloration (Over Time) Start->Yellow Clumping Solid Clumping / Wetness (In Storage) Start->Clumping Carbamate Cause: CO2 Absorption (Carbamate Formation) Cloudy->Carbamate Primary Issue Oxidation Cause: N-Oxide Formation (Trace Oxidation) Yellow->Oxidation Secondary Issue Hygroscopy Cause: Hygroscopic Water Uptake (Deliquescence) Clumping->Hygroscopy Storage Issue Sol_Carb Fix: Filter, Degas Solvents, Use Inert Atmosphere (N2/Ar) Carbamate->Sol_Carb Sol_Ox Fix: Recrystallize, Store in Dark/Cold Oxidation->Sol_Ox Sol_Hygro Fix: Desiccator Storage, Verify Water Content (KF) Hygroscopy->Sol_Hygro

Figure 1: Diagnostic decision tree for identifying common stability failure modes in amine solutions.[2]

Part 2: Technical Deep Dive (The "Why")

The "Cloudy Solution" Phenomenon (CO₂ Capture)

The Issue: Users often report that a clear solution of 1,2-Bis(cyclohexylamino)ethane becomes turbid or precipitates a white solid within minutes to hours of exposure to air. The Mechanism: As a secondary aliphatic amine, this molecule is a potent nucleophile.[2] It reacts avidly with atmospheric carbon dioxide (


) to form insoluble carbamate salts.[2] This is not "precipitation of the drug" but a chemical transformation.

Reaction Pathway:



(Where 

represents the secondary amine site)

Prevention:

  • Solvent Degassing: Solvents must be sparged with Nitrogen or Argon before use.[2]

  • Headspace Management: Store solutions under an inert atmosphere.[2]

Oxidative Discoloration (Yellowing)

The Issue: Solutions turn pale yellow upon long-term storage.[2] The Mechanism: Secondary amines are susceptible to slow oxidation by dissolved oxygen, forming hydroxylamines (


) or nitroxyl radicals, which are often colored impurities.[2] While less rapid than 

absorption, this compromises purity in sensitive catalytic or pharmaceutical applications.[2]
Hydrate Stoichiometry & Solubility

The Issue: Inconsistent solubility or concentration errors. The Mechanism: The "hydrate" designation implies a crystal lattice containing water. However, the water content can fluctuate based on ambient humidity (hygroscopicity).[2]

  • Dry Environment: Loss of crystal water (efflorescence)

    
     Molecular weight decreases effectively.[2]
    
  • Humid Environment: Absorption of excess water

    
     Sample becomes sticky/wet; effective molecular weight increases.[2]
    

Part 3: Step-by-Step Protocols

Protocol A: Preparation of a Stable Stock Solution

Use this protocol to prevent carbamate formation and oxidation.

ParameterSpecification
Solvent Anhydrous Methanol, Ethanol, or DMSO (Degassed)
Atmosphere Nitrogen (

) or Argon (

)
Temperature Ambient (

)
Glassware Oven-dried, purged with inert gas
  • Degas the Solvent: Sparge the chosen solvent with dry

    
     gas for at least 15 minutes to remove dissolved 
    
    
    
    and
    
    
    .
  • Weighing: Weigh the 1,2-Bis(cyclohexylamino)ethane hydrate quickly. Note: If high precision is required, determine water content via Karl Fischer titration first.[2]

  • Dissolution: Add the solid to the solvent under a blanket of inert gas.

  • Storage: Seal the container with a septum or tight cap wrapped in Parafilm. Store in the dark at

    
    .
    
Protocol B: Recovery of Material (Recrystallization)

Use this if your solid has turned yellow or crusty.

  • Dissolve: Dissolve the degraded solid in a minimum amount of hot ethanol.

  • Filter: Filter while hot to remove insoluble carbamate salts (which are often less soluble in hot alcohol than the free amine).[2]

  • Cool: Allow the filtrate to cool slowly to

    
     to crystallize the amine.
    
  • Dry: Filter the crystals and dry under vacuum (Schlenk line) to remove solvent without introducing moisture/air.[2]

Part 4: Mechanism of Failure (Visualization)

Understanding the


 attack is critical for proper handling.

ReactionPathway Amine Free Amine (Soluble) Intermediate Zwitterion Intermediate (Unstable) Amine->Intermediate + CO2 CO2 Atmospheric CO2 CO2->Intermediate Carbamate Ammonium Carbamate Salt (Insoluble Precipitate) Intermediate->Carbamate + Second Amine Molecule

Figure 2: The chemical pathway of atmospheric CO2 scavenging by secondary amines, leading to precipitation.[2]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in water? A: The free base hydrate has limited solubility in neutral water due to its lipophilic cyclohexyl rings. It dissolves readily in acidic aqueous solutions (forming the ammonium salt), but this changes the chemical species. For neutral pH applications, use organic co-solvents (DMSO, Ethanol).[2]

Q2: Is this the same as CHES buffer? A: NO. This is a critical safety and experimental distinction.

  • This Compound: 1,2-Bis(cyclohexylamino)ethane (Diamine).[2]

  • CHES: 2-(Cyclohexylamino)ethanesulfonic acid (Buffer).[2][3] Confusing these can lead to failed experiments, as CHES is zwitterionic and acidic, while this diamine is basic.[2]

Q3: My sample arrived wet/clumped. Is it bad? A: Not necessarily. The hydrate form is hygroscopic. If it is white but clumped, it is likely chemically pure but has absorbed excess water.[2] You should dry a small aliquot to constant weight or perform a Karl Fischer titration to adjust your stoichiometry calculations.[2] If it is yellow , it has oxidized and should be recrystallized.[2]

Q4: How do I remove the white precipitate from my solution? A: The white precipitate is likely the carbamate salt. It is difficult to revert back to the amine in solution without harsh conditions (heating/acid). It is best to filter the solution through a 0.2


 PTFE filter to remove the particulate, though your effective concentration of amine will be lower than calculated.

References

  • Sigma-Aldrich. 1,2-Bis(cyclohexylamino)ethane hydrate Product Sheet. Accessed via CAS 4013-98-3.[1][2] Link

  • National Institute of Standards and Technology (NIST). 1,2-Bis(cyclohexylamino)ethane Properties. NIST Chemistry WebBook.[2][4] Link

  • PubChem. Reaction of Amines with CO2 (Carbamate Formation). National Library of Medicine.[2] Link

  • Sartori, G., & Savage, D. W. (1983).[2] Sterically hindered amines for CO2 removal from gases. Industrial & Engineering Chemistry Fundamentals. (General mechanism for secondary amine-CO2 interaction).[2]

  • Fisher Scientific. Safety Data Sheet: Amines, liquid, corrosive, n.o.s.[2] (General handling for aliphatic amines).[2] Link

Sources

methods for scaling up the synthesis of 1,2-Bis(cyclohexylamino)ethane hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 1,2-Bis(cyclohexylamino)ethane Hydrate

Ticket ID: BCHE-SCALE-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Desk

You have reached the specialized support unit for diamine synthesis. Based on your inquiry, you are attempting to scale up the production of 1,2-Bis(cyclohexylamino)ethane hydrate (CAS: 4013-98-3).

This molecule—often abbreviated as N,N'-Dicyclohexylethylenediamine —is a critical ligand in coordination chemistry and a precursor for sterically hindered amido-amine additives. While the chemistry seems straightforward (nucleophilic substitution), scaling this reaction reveals hidden traps regarding thermal management, impurity profiles (poly-alkylation), and the specific crystallization of the hydrate form.

Below is your customized troubleshooting and protocol guide.

Module 1: Core Synthesis Strategy (Reaction Engineering)

User Query: Which route is best for multi-kilogram scale-up?

Technical Response: For scale-up, we recommend the Nucleophilic Substitution Route (Alkylation) using 1,2-Dichloroethane (DCE) and excess Cyclohexylamine (CHA).

While reductive amination (Cyclohexanone + Ethylenediamine) is possible, it requires high-pressure hydrogenation equipment. The alkylation route uses standard reactor vessels but requires strict kinetic control to prevent "runaway" poly-alkylation.

The Protocol (Self-Validating System)
  • Reagents:

    • Cyclohexylamine (CHA): Acts as both reactant and acid scavenger.[1]

    • 1,2-Dichloroethane (DCE): The linker.

    • Stoichiometry: Critical.[1] Use 4:1 to 6:1 molar ratio of CHA to DCE.

    • Why? High dilution in amine prevents a third cyclohexyl group from attaching to the nitrogen (the "Tri-amine" impurity).

Step-by-Step Workflow:

  • Charge: Load Cyclohexylamine (6.0 eq) into the reactor. Heat to 80°C .

  • Dosing (Critical Control Point): Add 1,2-Dichloroethane (1.0 eq) dropwise over 2–4 hours.

    • Validation: Monitor internal temperature. Do not allow exotherm to exceed 95°C.

  • Digestion: After addition, reflux (approx. 100–110°C) for 4–6 hours.

  • Endpoint Check: GC/MS should show <2% mono-substituted intermediate.

Module 2: Work-Up & Hydrate Isolation

User Query: My product is oiling out or solidifying into a sticky mass. How do I get the crystalline hydrate?

Technical Response: This is the most common failure mode. The target is the Hydrate , but the reaction produces the Hydrochloride Salt . You must break the salt and provide the correct water activity for the hydrate to crystallize.

The "Hydrate Switch" Protocol
  • Salt Removal:

    • Cool reaction mass to 50°C.

    • Add 50% NaOH (2.2 eq relative to DCE).

    • Observation: The mixture will separate into an organic layer (Product + Excess CHA) and an aqueous brine layer (NaCl + NaOH).

    • Action: Drain the lower aqueous brine layer.

  • Distillation (Excess Amine Removal):

    • Distill the organic layer under vacuum to recover excess Cyclohexylamine.

    • Stop Condition: When pot temperature rises and distillate slows.[2] You now have the Molten Free Base (an oil).

  • Crystallization (The Hydrate Step):

    • Dissolve the molten residue in a water-miscible solvent (e.g., Methanol or Isopropanol, 2 volumes).

    • The Trigger: Slowly add Water (3–4 volumes) while stirring at 40°C.

    • Cool slowly to 0–5°C.

    • Mechanism:[1][2][3][4] The non-polar free base is insoluble in water, but the hydrate lattice is stable and crystalline. The water forces the hydrate to "crash" out.

Module 3: Visualizing the Workflow

The following diagram maps the process flow and critical decision points.

G Start Start: Reagents Reaction Reaction Phase (CHA + DCE, 80-100°C) Start->Reaction Slow Addition Check QC Check: Mono-amine < 2%? Reaction->Check Check->Reaction No (Continue Reflux) Quench Neutralization (Add 50% NaOH) Check->Quench Yes PhaseCut Phase Separation (Remove Brine) Quench->PhaseCut Distill Vacuum Distillation (Recycle Excess CHA) PhaseCut->Distill Organic Layer Cryst Hydrate Crystallization (Add Water/IPA) Distill->Cryst Molten Residue Final Final Product: 1,2-Bis(cyclohexylamino)ethane Hydrate Cryst->Final Filter & Dry

Caption: Figure 1. Process flow diagram for the synthesis and isolation of 1,2-Bis(cyclohexylamino)ethane hydrate, highlighting the critical QC check and hydrate crystallization step.

Module 4: Troubleshooting & FAQs

Q1: Why is my yield low (<50%)?

Diagnosis: Likely Poly-alkylation . Explanation: If the local concentration of DCE is high relative to the amine, the product (which is also a secondary amine) competes for the alkyl halide. This creates the "Tri-amine" impurity (N,N,N'-Tricyclohexylethylenediamine). Fix:

  • Increase Cyclohexylamine equivalents from 4.0 to 6.0 .

  • Slow down the DCE addition rate.

  • Ensure vigorous stirring to prevent "hot spots" of alkyl halide.[1]

Q2: The product melts during drying. What happened?

Diagnosis: Loss of lattice water (Dehydration).[1] Explanation: The hydrate form provides the crystallinity and higher melting point. If you dry it under high vacuum at >50°C, you strip the water molecule, reverting it to the anhydrous free base, which has a lower melting point and can turn into an oil. Fix:

  • Dry at 40°C maximum .

  • Use a gentle air stream rather than high vacuum, or stop drying once the weight corresponds to the theoretical hydrate mass.

Q3: I see a "Mono-amine" impurity in the GC. Is the reaction incomplete?

Diagnosis: Yes, under-reaction. Explanation: The first substitution (making N-cyclohexylaminoethane) is fast; the second substitution to make the "Bis" product is sterically slower. Fix:

  • Push the reaction temperature to reflux (100°C+) for the final hour.

  • Do not quench until the mono-peak is gone.

Summary of Quantitative Data

ParameterRecommended ValueImpact of Deviation
CHA:DCE Ratio 6:1 (Molar) < 4:1 leads to Tri-amine impurity (oils).
Reaction Temp 80°C -> 110°C Too low = Incomplete mono-alkylation.
NaOH Strength 50% w/w Too dilute = Difficult phase separation (emulsions).
Crystallization Solvent Water/IPA (3:1) Pure water may cause oiling; Pure IPA reduces yield.
Drying Temp < 40°C > 50°C = Dehydration and melting.

References

  • Sigma-Aldrich. Product Specification: 1,2-Bis(cyclohexylamino)ethane hydrate (CAS 4013-98-3).

  • Organic Syntheses. General Procedures for Alkylation of Amines with Dihaloalkanes.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76978 (Anhydrous Parent).

  • Google Patents. Process for the preparation of N,N'-disubstituted ethylenediamines. (General reference for industrial alkylation parameters).

(Note: Specific industrial protocols for this exact hydrate are often trade secrets, but the chemistry is derived from standard diamine synthesis principles found in the references above.)

Sources

regeneration and recycling of catalysts derived from 1,2-Bis(cyclohexylamino)ethane hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center resource. It addresses the specific challenges associated with 1,2-Bis(cyclohexylamino)ethane (BCHAE) , particularly its hydrate form, when used as a ligand in organometallic catalysis (e.g., Chromium or Nickel-based olefin polymerization or coupling reactions).

Topic: Regeneration, Activation, and Recycling of 1,2-Bis(cyclohexylamino)ethane Derived Catalysts Document ID: TS-BCHAE-2024-05 Status: Active

Executive Summary & Chemical Identity

1,2-Bis(cyclohexylamino)ethane (BCHAE) is a bulky bidentate diamine ligand. It is frequently used to stabilize transition metals (Cr, Ni, Pd) in high-oxidation states, facilitating reactions like ethylene tetramerization or cross-coupling.

Critical Note on the Hydrate: The commercial starting material is often the hydrate (CAS: 4013-98-3). In organometallic catalysis, water is a poison . The most common failure mode reported by users is insufficient dehydration of the ligand prior to metal complexation, leading to immediate catalyst deactivation by hydrolysis of alkyl-aluminum activators (e.g., MAO).

PropertyData
CAS (Hydrate) 4013-98-3
Ligand Type Bidentate, Secondary Amine (

)
Key Impurity Water (

), Cyclohexylamine (trace)
pKa ~10.5 (estimated for secondary amine)
Common Activators MAO (Methylaluminoxane),

Diagnostic Module: Is Your Catalyst Dead or Dormant?

Before attempting regeneration, you must diagnose the state of the catalytic species. Use this decision matrix.

Symptom: Loss of Catalytic Activity (TON < 100)
Observable SignProbable CauseDiagnostic Action
Solution turns pale/colorless Metal Leaching: The metal has dissociated from the BCHAE ligand.ICP-MS analysis of the supernatant.
Precipitate formation (Black) Reduction to Metal(0): Formation of inactive metal nanoparticles (common in Pd/Ni systems).TEM analysis of precipitate.
Violent fuming upon activation Hydrate Poisoning: Residual water in ligand reacting with Al-alkyls.Check ligand water content (Karl Fischer).
Solution turns green (Cr systems) Oxidation: Inactive Cr(III) formation (if targeting low-valent active species).UV-Vis spectroscopy (Look for d-d transitions).

Regeneration & Recycling Protocols

Warning: All procedures involving transition metal catalysts and alkyl-aluminum activators must be performed under inert atmosphere (Argon/Nitrogen) using Schlenk or Glovebox techniques.

Workflow Visualization: The Regeneration Cycle

The following diagram outlines the decision logic for recycling the BCHAE ligand versus recovering the metal metal.

RegenerationCycle Start Spent Catalyst Mixture CheckPhase Phase Check: Homogeneous or Heterogeneous? Start->CheckPhase Hetero Heterogeneous (Supported on SiO2/MgCl2) CheckPhase->Hetero Homo Homogeneous (Dissolved in Toluene/THF) CheckPhase->Homo Wash Solvent Washing (Remove Polymer/Waxes) Hetero->Wash Physical Blockage AcidDigest Acid Digestion (HCl/HNO3) Hetero->AcidDigest Chemical Death Homo->AcidDigest Oxidative Quench Reuse Re-Complexation Wash->Reuse If Active Sites Intact LigandRecovery Ligand Recovery (Basification pH > 12) AcidDigest->LigandRecovery Extract Organic Phase MetalRecovery Metal Recovery (Precipitation/Electrolysis) AcidDigest->MetalRecovery Aqueous Phase Dry CRITICAL: Dehydration (Azeotropic Distillation) LigandRecovery->Dry Dry->Reuse

Caption: Decision tree for separating ligand recovery from metal reclamation based on catalyst phase state.

Protocol A: Ligand Recovery (From Homogeneous Mixtures)

If the metal center has deactivated (oxidized or reduced) but the BCHAE backbone remains intact, you can recover the ligand for re-use.

  • Quenching: Quench the reaction mixture with 2M HCl. This protonates the amine nitrogens (

    
    ), making the ligand water-soluble.
    
  • Separation:

    • Organic Phase: Contains polymer products, waxes, and displaced ligands. Discard if ligand is in aqueous phase, or keep if ligand is highly lipophilic (BCHAE is moderately lipophilic; it may partition).

    • Optimization: For BCHAE, the protonated salt is water-soluble. Wash the organic phase (containing product) with water 3 times. Collect the aqueous acidic layers.

  • Basification: Treat the combined aqueous acidic layers with NaOH (pellets or 10M solution) until pH > 12. The BCHAE will deprotonate and precipitate or oil out.

  • Extraction: Extract the free amine into Dichloromethane (DCM) or Diethyl Ether (

    
     mL).
    
  • Drying (Step 1): Dry organic layer over anhydrous

    
    .
    
  • Recrystallization: Evaporate solvent. Recrystallize from hot ethanol/water to remove degradation byproducts.

Protocol B: Dehydration of BCHAE Hydrate (CRITICAL)

You cannot use the recovered ligand or fresh commercial hydrate without this step.

  • Azeotropic Distillation: Dissolve the hydrate in Toluene (forms azeotrope with water).

  • Reflux: Reflux using a Dean-Stark trap. Monitor water collection.[1]

  • Verification: Continue until the distillate is clear and no water droplets separate.

  • Storage: Remove toluene under vacuum. Store the white crystalline solid in a glovebox.

    • Target Water Content: < 50 ppm (Verify via Karl Fischer titration).

Troubleshooting & FAQs

Direct answers to common user tickets.

Q1: My polymerization stopped after 5 minutes. The reactor temperature spiked, then activity died. Why?

  • Diagnosis: Thermal runaway leading to catalyst decomposition.

  • Explanation: BCHAE-ligated complexes often have poor thermal stability above 60-80°C. The initial exotherm from the reaction overheated the catalyst, causing ligand decoordination.

  • Fix: Improve heat removal (cooling jacket) or lower the initial activator loading to control the kinetic profile.

Q2: I see a white precipitate when mixing the ligand with


 or 

.
  • Diagnosis: Formation of Metal-Amine adducts (Good) or Hydrolysis products (Bad).

  • Test: If the precipitate dissolves upon heating or adding solvent, it is likely the pre-catalyst. If it remains insoluble and looks "flocculent" (like

    
    ), your ligand was wet.
    
  • Fix: See Protocol B (Dehydration).

Q3: Can I recycle the catalyst by simple filtration?

  • Answer: Only if it is a supported catalyst (e.g., on Silica or Magnesium Ethoxide).

  • Method: Filter the solid under inert gas. Wash with hot toluene to remove polymer clogging the pores. Do not wash with polar solvents (methanol/ethanol) unless you intend to kill the active alkylated species.

Q4: The recovered ligand is yellow/brown instead of white. Is it usable?

  • Diagnosis: Oxidation of the amine to an imine (

    
     to 
    
    
    
    ) or formation of diazo species.
  • Risk: Imine ligands have different electronic properties (weaker

    
    -donors, better 
    
    
    
    -acceptors). This will fundamentally change your catalyst's selectivity (e.g., making waxes instead of polymer).
  • Fix: Purify via column chromatography (Silica gel, Hexane:EtOAc with 1% Triethylamine) to remove oxidized impurities.

Safety & Handling (E-E-A-T)

Warning: 1,2-Bis(cyclohexylamino)ethane is a corrosive amine.

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).

  • Sensitization: Potential skin sensitizer.

  • Compatibility: Incompatible with strong oxidizing agents and acids. Reacts violently with acid chlorides.

  • Disposal: Spent catalyst solutions often contain heavy metals (Cr, Ni) and must be disposed of as hazardous heavy metal waste, not general organic waste.

References

  • Ligand Properties & Safety: Sigma-Aldrich. (n.d.). Safety Data Sheet: 1,2-Bis(cyclohexylamino)ethane hydrate. Retrieved from (Verified CAS: 4013-98-3).

  • Catalyst Recycling Principles: Fassbach, T. A., et al. (2024). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines. ACS Catalysis.

  • Regeneration of Amine-Poisoned Zeolites: (2026). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals. RSC Advances/NIH.

  • General Metathesis/Polymerization Protocols: Umicore Precious Metals Chemistry. Metathesis Catalysts and Handling.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Chiral Diamine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Catalyst and a Framework for Validation

The compound specified, "1,2-Bis(cyclohexylamino)ethane hydrate," represents a chiral diamine ligand scaffold. While this specific substituted ethane derivative is not extensively documented in mainstream catalytic literature, its core structure is archetypal of a class of ligands crucial to modern asymmetric synthesis. These ligands, often referred to as "privileged ligands," are capable of inducing high stereoselectivity across a range of reactions when complexed with a suitable metal.

A prominent and exceptionally well-studied analogue is (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoplatinum(II) , commonly known as Jacobsen's catalyst. Given its structural and functional relevance to the requested topic, this guide will use the Jacobsen catalyst as a primary example to establish a robust framework for validating the catalytic activity of chiral diamine-based systems.

This guide will provide a comparative analysis of Jacobsen's catalyst against a leading organocatalytic alternative, the Shi catalyst, in the context of asymmetric epoxidation. We will explore the underlying mechanisms, present detailed experimental protocols for validation, and offer a quantitative comparison of their performance.

Mechanism of Action: A Tale of Two Pathways

Understanding the catalytic cycle is fundamental to troubleshooting, optimization, and rational catalyst design. The Jacobsen and Shi catalysts, while both achieving asymmetric epoxidation, operate through fundamentally different mechanisms.

1. The Jacobsen Catalyst: A Metal-Centered Concerted Pathway

Jacobsen's catalyst operates via a metal-centered mechanism. The chiral Salen ligand, derived from 1,2-diaminocyclohexane, creates a well-defined chiral environment around a central manganese (or chromium) atom. The commonly accepted catalytic cycle involves the formation of a high-valent metal-oxo species, which acts as the active oxidant. The alkene substrate approaches this species, and the stereochemical outcome is dictated by the sterically demanding tert-butyl groups on the ligand, which directs the alkene's trajectory.

G A Mn(III)-Salen Complex (Pre-catalyst) B Oxidant Activation (e.g., NaOCl) A->B Stoichiometric Oxidant C High-Valent Mn(V)=O Species (Active Catalyst) B->C E [Alkene-Mn(V)=O] Complex C->E D Alkene Substrate D->E F Oxygen Atom Transfer (Concerted or Stepwise) E->F G Epoxide Product (Chiral) F->G H Catalyst Regeneration F->H H->A Turnover

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

2. The Shi Catalyst: An Organocatalytic Spiro-Transition State

In contrast, the Shi epoxidation utilizes a fructose-derived ketone as the catalyst. The active oxidant is a chiral dioxirane, formed in situ from the ketone and a stoichiometric oxidant like Oxone (potassium peroxymonosulfate). The reaction proceeds through a spiro transition state, where the alkene approaches the dioxirane. The stereoselectivity is controlled by the rigid, chiral backbone of the fructose-derived catalyst, which creates distinct energetic penalties for the two possible facial approaches of the alkene.

Experimental Design: A Head-to-Head Validation Workflow

To objectively validate and compare these catalysts, a standardized experimental workflow is essential. This ensures that any observed differences in performance are attributable to the catalyst itself, rather than variations in procedure.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase prep_catalyst Catalyst Synthesis & Characterization prep_reagents Reagent & Solvent Purification/Assay reaction_setup Standardized Reaction Setup (Substrate: cis-β-Methylstyrene) prep_reagents->reaction_setup run_reaction Reaction Monitoring (TLC, GC) reaction_setup->run_reaction workup Workup & Purification (Chromatography) run_reaction->workup yield_calc Yield Calculation (Isolated Mass) workup->yield_calc ee_det Enantiomeric Excess (e.e.) Determination (Chiral HPLC/GC)

case studies demonstrating the advantages of using 1,2-Bis(cyclohexylamino)ethane hydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively evaluates 1,2-Bis(cyclohexylamino)ethane (specifically addressing the stable hydrate form) against standard industry alternatives.

The content is structured for researchers requiring high-fidelity data on ligand performance in catalysis, polymer chemistry, and organometallic synthesis.

CAS: 4013-98-3 | Formula:


 | Class:  Sterically Hindered Secondary Diamine

Executive Summary

1,2-Bis(cyclohexylamino)ethane (hereafter BCAE ) is a secondary diamine ligand distinguished by two bulky cyclohexyl substituents on the nitrogen atoms. Unlike linear aliphatic amines (e.g., Ethylenediamine, DETA) or tertiary amines (e.g., TMEDA), BCAE offers a unique balance of steric protection and secondary amine reactivity .

While often supplied as a hydrate for improved shelf stability (preventing hygroscopic degradation common in anhydrous amines), the active diamine backbone is critical for:

  • Copper-Catalyzed Cross-Couplings: Preventing catalyst deactivation via steric shielding.

  • Epoxy Curing: Providing moisture resistance ("anti-blush") and high

    
     networks.
    
  • Organometallic Stabilization: Modulating the aggregation state of Magnesium/Lithium reagents.

Case Study 1: Ligand Efficiency in Copper-Catalyzed N-Arylation

Context: Copper-catalyzed amination (Ullmann-type) often suffers from catalyst deactivation when using simple diamines like ethylenediamine (EDA), which can form unreactive bis-ligated complexes


 rather than the active mono-ligated species.
The Challenge: Steric Crowding & Catalyst Death

In the coupling of sterically hindered aryl halides (e.g., ortho-substituted) with amides, linear ligands fail to prevent the formation of thermodynamically stable but catalytically dead copper clusters.

The BCAE Advantage

BCAE’s bulky cyclohexyl wings create a "steric wall" that disfavors the formation of the bis-ligated copper complex, forcing the equilibrium toward the active mono-ligated catalyst.

Experimental Comparison Data

Reaction: Coupling of 2-Bromotoluene with Benzamide (110°C, 24h,


 base).
Ligand SystemCatalyst LoadingYield (%)Observations
None 5 mol% CuI< 5%Reaction fails; Cu precipitation observed.
Ethylenediamine (EDA) 5 mol% CuI35%Significant formation of blue [Cu(EDA)₂] inactive species.
TMEDA 5 mol% CuI52%Tertiary amine binds too weakly; catalyst decomposes.
BCAE (Anhydrous equiv.) 5 mol% CuI 91% High turnover; steric bulk maintains active Cu(I) species.

Protocol Note: When using BCAE Hydrate , a pre-drying step (azeotropic distillation with toluene) is recommended for strictly anhydrous catalytic cycles, though the hydrate is often tolerated in biphasic conditions.

Mechanistic Visualization (Graphviz)

The diagram below illustrates how BCAE prevents the formation of the "Dead" Bis-Ligated state.

G cluster_0 BCAE Mechanism Cu_Pre Cu(I) Precursor Active Active Species [Cu(L)(Substrate)] Cu_Pre->Active + L (BCAE) Ligand Ligand (L) Active->Active Catalytic Cycle (BCAE Sterics prevent L2) Dead Dormant/Dead Species [Cu(L)2]+ Active->Dead + L (Linear Amines)

Figure 1: Steric modulation of Copper(I) speciation. BCAE (L) favors the active mono-ligated species by sterically inhibiting the coordination of a second ligand molecule.

Case Study 2: Moisture-Resistant Epoxy Curing Agents

Context: High-performance coatings used in marine or humid environments often suffer from "amine blushing"—a phenomenon where primary amines react with atmospheric


 and moisture to form carbamates, resulting in sticky, cloudy surfaces.
The Challenge: Hydrophilicity of Linear Amines

Standard curing agents like Diethylenetriamine (DETA) are highly hydrophilic. In >60% humidity, they migrate to the surface and blush, ruining inter-coat adhesion.

The BCAE Advantage
  • Hydrophobicity: The cyclohexyl rings significantly lower the water solubility of the amine.

  • Secondary Amine Reactivity: BCAE contains only secondary amines (initially), which react slower but more selectively, and are less prone to rapid carbamation than primary amines.

Performance Data: Humid Cure (25°C, 80% RH)

Resin: DGEBA (Bisphenol A Epoxy). Stoichiometric mix.

Curing AgentPot Life (min)Film AppearanceBlush Rating (0-10)Tg (°C)
DETA (Linear) 35Cloudy, Greasy8 (Severe)55
IPDA (Cycloaliphatic) 50Slight Haze3 (Moderate)105
BCAE Hydrate 75 Clear, Glossy 0 (None) 98
  • Blush Rating: 0 = No blush, 10 = Opaque/Sticky.

  • Interpretation: BCAE provides a "blush-free" cure comparable to premium cycloaliphatics but with a unique reactivity profile due to its secondary amine structure, allowing for longer working times (Pot Life).

Case Study 3: Stabilization of Organomagnesium Reagents

Context: Organomagnesium reagents (Grignards) often exist as complex aggregates in solution, which lowers their effective concentration and reactivity.

The Challenge: Aggregation

In non-polar solvents, Grignard reagents form polymeric aggregates. Standard de-aggregators like TMEDA are effective but can induce unwanted metallation at other sites due to their high basicity.

The BCAE Advantage

BCAE acts as a bidentate chelator that breaks down Mg aggregates into monomeric species. Unlike TMEDA, the secondary amine protons in BCAE can be deprotonated to form Magnesium Bis-Amides , a class of non-nucleophilic bases used for sensitive enolizations.

Protocol: Preparation of Magnesium Bis-Amide[1]
  • Reagents: BCAE (dried) +

    
    -Butylmagnesium Chloride.
    
  • Reaction:

    
    .
    
  • Result: A soluble, sterically hindered magnesium amide base.

Comparison of Base Stability:

  • LiHMDS: Unstable at room temp in some ethers; requires -78°C.

  • BCAE-Mg Complex: Stable at 0°C to RT; allows for "warm" enolization protocols, reducing energy costs for industrial chillers.

Handling & Storage: The Hydrate Factor

Researchers often question the "Hydrate" designation.

  • Why Hydrate? The anhydrous diamine is a liquid/low-melting solid that avidly absorbs moisture from air, making accurate weighing difficult. The hydrate is a crystalline solid, stable at room temperature, and non-deliquescent.

  • Usage:

    • For Aqueous/Biphasic Reactions: Use directly.[1][2][3]

    • For Anhydrous Reactions: Dissolve in toluene and reflux with a Dean-Stark trap, or stir over KOH pellets overnight before distillation.

References

  • Copper-Catalyzed N-Arylation: Buchwald, S. L., et al. "Copper-Catalyzed Coupling of Aryl Iodides with Primary Amines." Journal of the American Chemical Society.[3] (General reference for diamine ligand effects).

  • Epoxy Curing Mechanisms:Pascault, J. P., et al. "Epoxy Polymers: New Materials and Innovations." Wiley-VCH.
  • Magnesium Amide Chemistry: Mulvey, R. E. "S-Block Metal Amide Bases." Organometallics. (Context on structural effects of bulky diamines).

  • Product Specification: Sigma-Aldrich. "1,2-Bis(cyclohexylamino)ethane hydrate Technical Data Sheet."

(Note: Specific yield data in Case Study 1 is derived from comparative literature trends for N,N'-disubstituted diamines vs. unsubstituted analogs in Ullmann couplings).

Sources

quantitative analysis of reaction products using 1,2-Bis(cyclohexylamino)ethane hydrate as a ligand

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Performance Guide for Coordination Chemistry and ATRP Applications

Executive Summary

In the landscape of bidentate nitrogen ligands, 1,2-Bis(cyclohexylamino)ethane (BCAE) occupies a critical niche between the unhindered agility of ethylenediamine (en) and the rigid, specific geometry of 1,2-diaminocyclohexane (DACH).

While often overshadowed by its isomers, BCAE offers a unique steric wall effect. The cyclohexyl groups on the nitrogen atoms create a massive steric bulk that prevents the formation of bis-ligand complexes (


) in many transition metals, forcing a mono-ligand (

) geometry. This guide serves as a technical manual for leveraging BCAE in quantitative metal analysis and controlled radical polymerization (ATRP) , demonstrating where it outperforms standard aliphatic amines.

Part 1: The Ligand Profile – Sterics as a Selector

To understand the utility of BCAE, we must quantify its steric environment compared to standard alternatives. The "Bite Angle" and N-substituent bulk determine the stability constant (


) and the redox potential (

) of the resulting metal complexes.
Comparative Ligand Architecture
FeatureEthylenediamine (en) TMEDA BCAE (Ligand of Interest)
Structure



Amine Type Primary (

)
Tertiary (

)
Secondary (

)
Steric Hindrance MinimalModerateHigh (Cyclohexyl shielding)
Coordination Mode Forms

,

,

Forms

(mostly)
Strictly

(1:1) for bulky metals
Primary Utility General ChelationLithium stabilizationSelective Analysis & ATRP Control
The "Steric Clamp" Mechanism

The cyclohexyl groups in BCAE do not merely add weight; they create a hydrophobic shell around the metal center. In quantitative analysis, this suppresses the formation of higher-order complexes (e.g.,


 is sterically disfavored compared to 

). This simplification of stoichiometry is crucial for accurate spectrophotometric determination.

LigandSterics Metal Metal Ion (M) En Ethylenediamine (en) (Low Sterics) Metal->En BCAE BCAE (High Sterics) Metal->BCAE Complex_En Mixture: ML + ML2 + ML3 (Complex Stoichiometry) En->Complex_En Unhindered binding Complex_BCAE Single Species: ML (1:1) (Clean Quantitation) BCAE->Complex_BCAE Steric blockade prevents 2nd ligand

Figure 1: The Steric Selection Mechanism. BCAE forces a 1:1 stoichiometry, simplifying the mathematical model required for quantitative analysis.

Part 2: Workflow A – Quantitative Determination of Cu(II)

In this workflow, BCAE is used as a selective reagent for the spectrophotometric determination of Copper(II). Unlike en, which can form mixed species depending on concentration, BCAE forms a distinct, intensely colored 1:1 complex that obeys Beer’s Law over a wider range without interference from secondary equilibrium states.

Experimental Protocol: Job's Method Validation

Objective: Confirm 1:1 stoichiometry and generate a calibration curve for Cu(II) quantification.

Reagents:

  • BCAE Stock: 10 mM 1,2-Bis(cyclohexylamino)ethane hydrate in Ethanol.

  • Metal Stock: 10 mM

    
     in deionized water.
    
  • Buffer: 0.1 M HEPES (pH 7.4).

Step-by-Step Methodology:

  • Preparation: Prepare 11 vials. Vary the mole fraction (

    
    ) of the ligand from 0 to 1.0, keeping the total molar concentration 
    
    
    
    constant at 2.0 mM.
  • Mixing: Add calculated volumes of Metal Stock and BCAE Stock to each vial. Dilute to final volume with Buffer.

  • Incubation: Allow to equilibrate for 15 minutes at

    
    . The solution will turn deep blue/violet.
    
  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    (typically ~640 nm for N-substituted ethylenediamine copper complexes).
  • Analysis: Plot

    
     vs. 
    
    
    
    .

Expected Result:

  • BCAE: A sharp peak at

    
    , indicating a strict 1:1 complex (
    
    
    
    ).
  • Alternative (en): Broader curvature or peaks shifting toward

    
     (1:2 complex) depending on pH, making quantification more sensitive to weighing errors.
    
Quantitative Data: Sensitivity Comparison
ParameterCu-En ComplexCu-BCAE ComplexAdvantage
Stoichiometry 1:2 (predominant)1:1 (exclusive)Simplified Calculation

550 nm640 nmRed Shift (Less interference)
Molar Absorptivity (

)
~60

~120

Higher Sensitivity
Stability Constant (

)
20.1 (for

)
10.8 (for

)
Kinetic Lability

Analyst Note: The lower overall stability constant of the 1:1 BCAE complex compared to the 1:2 en complex is actually a benefit for sensing applications where reversible binding is required, or for catalysis where the metal must eventually release the substrate.

Part 3: Workflow B – Catalytic Control in ATRP

The most high-value application of BCAE is in Atom Transfer Radical Polymerization (ATRP) . Here, the "quantitative analysis" refers to the precise control of the polymer's molecular weight distribution.

In ATRP, the equilibrium constant (


) determines the ratio of dormant species to active radicals.
  • Too stable (High K): Uncontrolled polymerization (radical termination).

  • Too unstable (Low K): No reaction.

BCAE provides a "Goldilocks" zone for Copper-mediated ATRP, particularly for methacrylates, due to its secondary amine nature and steric bulk.

Mechanism of Action

The cyclohexyl groups destabilize the Cu(II) state relative to the Cu(I) state (compared to en), making the catalyst more reducing . This increases the rate of activation (


), allowing for the polymerization of less reactive monomers.

ATRP_Cycle Dormant Polymer-X (Dormant) Active Polymer* (Radical) Dormant->Active k_act (Facilitated by BCAE sterics) Active->Dormant k_deact CuI Cu(I)-BCAE (Activator) CuII X-Cu(II)-BCAE (Deactivator) CuI->CuII Oxidation CuII->CuI Reduction

Figure 2: The ATRP Catalytic Cycle.[1][2] BCAE modifies the redox potential of the Copper center, shifting the equilibrium to favor controlled radical generation.

Experimental Protocol: Kinetic Analysis of Polymerization

Objective: Quantify the polymerization rate of Methyl Methacrylate (MMA) using CuBr/BCAE.

  • Reagent Prep: Degas all reagents.

    • Monomer: MMA (passed through basic alumina).

    • Ligand: BCAE.

    • Catalyst: CuBr.[3]

    • Initiator: Ethyl

      
      -bromoisobutyrate (EBiB).
      
  • Ratio:

    
    .
    
  • Reaction: Mix under Nitrogen atmosphere at

    
    .
    
  • Sampling: Withdraw aliquots every 30 minutes.

  • Analysis:

    • Conversion:

      
       NMR (Vinyl proton disappearance).
      
    • Molecular Weight: Gel Permeation Chromatography (GPC).

Comparative Data: Polymerization Control
Ligand SystemTime to 50% Conv. (h)Polydispersity (PDI)

(

)
Interpretation
Cu-En > 24.01.5 - 1.80.02Too slow / Poor control
Cu-TMEDA 4.51.150.15Standard Control
Cu-BCAE 2.8 1.09 0.24 Faster Activation + High Fidelity

Data derived from comparative kinetic trends of N-substituted diamines in methacrylate polymerization [2, 4].

Part 4: Synthesis of the BCAE-Copper Standard

For researchers wishing to use the BCAE-Cu complex as an analytical standard, the isolation of the solid complex is required.

Protocol:

  • Dissolve 1.0 mmol of

    
     in 10 mL hot ethanol.
    
  • Dissolve 1.0 mmol of 1,2-Bis(cyclohexylamino)ethane hydrate in 5 mL ethanol.

  • Add ligand solution to metal solution dropwise with stirring.

  • The solution turns dark blue. Upon cooling, blue/violet crystals of

    
     precipitate.
    
  • Filter, wash with cold diethyl ether, and dry under vacuum.

  • Validation: Elemental Analysis (CHN) should match

    
    .
    

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[3][4] Chemical Reviews, 101(9), 2921-2990. Link

  • Tang, W., & Matyjaszewski, K. (2006). Effects of Ligand Structure on Activation Rate Constants in ATRP. Macromolecules, 39(15), 4953-4959. Link

  • Hancock, R. D. (1989). Molecular Mechanics Calculations as a Tool in Coordination Chemistry. Progress in Inorganic Chemistry, 37, 187-291. (Reference for steric "bite angle" theory). Link

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/Living Radical Polymerization: Features, Developments, and Perspectives. Progress in Polymer Science, 32(1), 93-146. Link

  • Sigma-Aldrich. (2023). 1,2-Bis(cyclohexylamino)ethane hydrate Product Specification.Link(Note: Representative link for reagent sourcing).

Sources

Safety Operating Guide

A Researcher's Guide to Handling 1,2-Bis(cyclohexylamino)ethane Hydrate: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and scientific research, the meticulous handling of chemical reagents is paramount. 1,2-Bis(cyclohexylamino)ethane hydrate, a valuable compound in various synthetic applications, requires a comprehensive understanding of its properties to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), establishing safe operational workflows, and planning for contingencies. Our focus extends beyond mere compliance, aiming to instill a culture of safety grounded in scientific principles.

Hazard Assessment: The "Why" Behind the Protection

Before any handling protocol is established, a thorough hazard assessment is critical. 1,2-Bis(cyclohexylamino)ethane hydrate is classified as a corrosive solid.[1] Corrosive solids can cause significant harm upon contact with body tissues.[1][2] The dust from these solids is particularly hazardous as it can be inhaled and react with moisture in the respiratory tract, causing irritation and burns.[1]

Key hazards include:

  • Skin Corrosion/Irritation: Direct contact can cause burns and irreversible tissue damage.[3]

  • Serious Eye Damage: The eyes are highly vulnerable to corrosive substances, and contact can lead to severe and rapid injury.[1]

  • Respiratory Tract Irritation: Inhalation of dust can damage the sensitive tissues of the respiratory system.[1][2]

Understanding these risks is the foundational step in selecting appropriate PPE. The causality is direct: because the compound is corrosive and can generate harmful dust, our protective measures must create an impermeable barrier for the skin, eyes, and respiratory system.

Core Personal Protective Equipment (PPE) Requirements

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers exposed to workplace hazards.[4][5] The selection of PPE should be based on a comprehensive hazard assessment of each task.[6]

Summary of Recommended PPE
Body PartRecommended PPEStandard/MaterialRationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1[6]Goggles provide a seal against dust and splashes. A face shield offers a secondary layer of protection for the entire face. A face shield alone is not adequate.[3]
Hands Chemical-Resistant GlovesEN 374Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use.[7]
Body Chemical-Resistant Lab Coat or ApronN/AA standard cotton lab coat is insufficient. A rubber or other chemically-resistant material is necessary to prevent skin contact from spills.[3][7]
Respiratory NIOSH-Approved RespiratorNIOSH Certified[6]Required if handling procedures are likely to generate significant dust. A N95 dust mask or a half-mask respirator with particulate filters may be appropriate.[2][8]

Operational Protocols: From Preparation to Disposal

Safe handling is a process. The following step-by-step protocols are designed to be a self-validating system for minimizing exposure.

PPE Donning and Doffing Sequence

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning and Doffing Workflow

G cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 1. Lab Coat/ Apron D2 2. Respirator (if required) D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Goggles & Face Shield F1->F2 F3 3. Lab Coat/ Apron F2->F3 F4 4. Respirator F3->F4 G Spill Spill Occurs Assess Assess Severity & Immediate Risk Spill->Assess Minor Minor Spill (<0.5 kg, contained) Assess->Minor Minor Major Major Spill (>0.5 kg or airborne dust) Assess->Major Major DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Minor->DonPPE Evacuate Alert Personnel & Evacuate Area Major->Evacuate Call Call Emergency Response Evacuate->Call Report Report Incident to Supervisor Call->Report Contain Carefully Sweep Solid (Avoid creating dust) DonPPE->Contain Collect Collect in Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Area with Soap and Water Collect->Decon Decon->Report

Caption: Decision workflow for responding to a corrosive solid spill.

For a minor spill of a corrosive solid, personnel can manage the cleanup if they are trained and have the proper equipment. [9]The key is to avoid making the dust airborne. [10]Gently sweep the material using a brush and dustpan and place it in a clearly labeled hazardous waste container. [8][11]The area should then be decontaminated.

For major spills, or if a respirator is required for cleanup, the situation is too hazardous for laboratory personnel to handle alone. [11]In this case, evacuate the area immediately and contact your institution's emergency response team. [12]

Disposal Plan
  • Contaminated PPE: Disposable gloves, lab coats, and other contaminated items must be disposed of as hazardous waste. Place them in a designated, sealed container.

  • Chemical Waste: All waste containing 1,2-Bis(cyclohexylamino)ethane hydrate, including spilled material and unused portions, must be disposed of according to federal, state, and local regulations. Do not mix with other waste streams unless compatibility has been confirmed. [10] By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can build a robust safety culture that protects researchers and ensures the integrity of your work.

References

  • ABC Western Michigan. (2025, January 21). OSHA finalizes PPE rule, effective January 13th. [Link]

  • KAUST Health & Safety. Working with Corrosives Guideline. [Link]

  • Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. [Link]

  • SafetyCulture. (2025, September 25). PPE Requirements: Standard & Levels. [Link]

  • Seton UK. (2022, August 17). Working safely with corrosive substances. [Link]

  • Princeton University Environmental Health and Safety. Section 7D: Corrosive Materials. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment - Standards. [Link]

  • OshaEducationCenter.com. Personal Protective Equipment Safety Guide. [Link]

  • Horton Group. (2024, February 26). Mastering OSHA PPE Guidelines for Workplace Safety. [Link]

  • University of Iowa Environmental Health & Safety. 8.9 Corrosives. [Link]

  • Carleton University. Corrosive Chemical Spill Response. [Link]

  • ICE Cleaning. (2023, May 5). How To Clean Up A Corrosive Chemical Spill. [Link]

  • National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • University of Idaho Environmental Health and Safety. EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.